[4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE is a complex organic compound that features a combination of piperazine, chlorophenyl, fluorophenyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE typically involves multi-step organic reactionsThe final step involves the formation of the tetrazole ring under specific conditions, such as using azide sources and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Medicine
In medicine, [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[4-(3-Chlorophenyl)piperazine]: Shares the piperazine and chlorophenyl moieties but lacks the fluorophenyl and tetrazole groups.
[4-Fluoro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanone: Contains the fluorophenyl and tetrazole groups but lacks the piperazine and chlorophenyl moieties.
Uniqueness
The uniqueness of [4-(3-CHLOROPHENYL)PIPERAZINO][4-FLUORO-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]METHANONE lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H16ClFN6O |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C18H16ClFN6O/c19-13-2-1-3-15(10-13)24-6-8-25(9-7-24)18(27)16-5-4-14(20)11-17(16)26-12-21-22-23-26/h1-5,10-12H,6-9H2 |
InChI Key |
AWXISSZCBICNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.